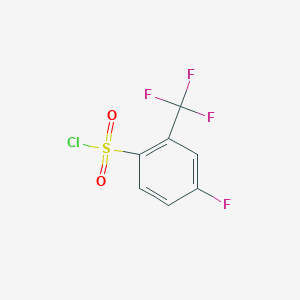

4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride involves several chemical reactions. For instance, 4-fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide can be synthesized from corresponding benzenesulfonyl chloride through ammonification (Gegen Ta-n, 2015). Additionally, direct electrophilic (benzenesulfonyl)difluoromethylthiolation has been performed using a shelf-stable reagent, namely a (benzenesulfonyl)difluoromethanesulfenamide (Ermal Ismalaj, D. Le Bars, T. Billard, 2016).

Molecular Structure Analysis

The molecular and electronic structure of related compounds has been studied. For example, two sterically hindered isomers of the dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were structurally characterized by X-ray single crystal diffraction and their electronic structures were investigated using quantum-chemical calculations (L. Rublova, B. Zarychta, V. Olijnyk, B. Mykhalichko, 2017).

Chemical Reactions and Properties

The photochemistry of fluoro(trifluoromethyl)benzenes, closely related to 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride, has been studied in the gas phase, revealing interesting photophysical processes (K. Al-ani, 1973).

Physical Properties Analysis

Research on similar compounds, such as 3-[18F]fluoropropanesulfonyl chloride, has provided insights into the physical properties of these types of compounds, including their stability and reactivity (R. Löser, S. Fischer, A. Hiller, M. Köckerling, U. Funke, Aurélie Maisonial, P. Brust, J. Steinbach, 2013).

Chemical Properties Analysis

Various chemical properties of related compounds have been studied, such as the synthesis and stability of fluorinated building blocks for liquid crystal synthesis (A. Kiryanov, A. Seed, P. Sampson, 2001). Additionally, the activating properties of 4-fluorobenzenesulfonyl chloride have been explored for covalent attachment to solid supports (Y. A. Chang, A. Gee, A. Smith, W. Lake, 1992).

Aplicaciones Científicas De Investigación

Fluoroalkylation Reactions

The fluoroalkylation reactions, including trifluoromethylation, play a critical role in the development of pharmaceuticals, agrochemicals, and functional materials. The unique effects of fluorine-containing functionalities on the physical, chemical, and biological properties of a molecule have been extensively studied. Water, as a (co)solvent or reactant, is employed in aqueous fluoroalkylation under environment-friendly conditions, highlighting the compound's relevance in green chemistry initiatives (Song et al., 2018).

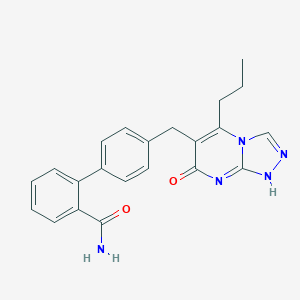

Synthesis of Key Intermediates

The compound serves as a key intermediate in synthesizing 2-Fluoro-4-bromobiphenyl, an essential component for manufacturing flurbiprofen, a non-steroidal anti-inflammatory material. This synthesis process illustrates the compound's importance in the pharmaceutical industry and its role in creating more efficient and safer synthetic routes (Qiu et al., 2009).

Trifluoromethylsulfenylation Reactions

The application of CF3SO2Cl, closely related to the compound , in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, showcases the versatility of such compounds in chemical synthesis. Electrophilic chlorination, a reaction unique to CF3SO2Cl, emphasizes the role of these compounds in enantioselective chlorination, further underscoring their utility in developing novel synthetic methodologies (Chachignon et al., 2017).

Environmental and Health Impact Studies

The study of fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs) has become increasingly important due to their persistence, bioaccumulation, and potential toxicity. Research into new compounds that can replace PFASs focuses on assessing environmental and human health impacts, illustrating the critical role of such compounds in environmental science (Wang et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-2-1-4(9)3-5(6)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMYEVQPXWKFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372132 | |

| Record name | 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |

CAS RN |

176225-09-5 | |

| Record name | 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)

![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)